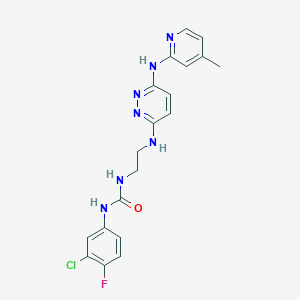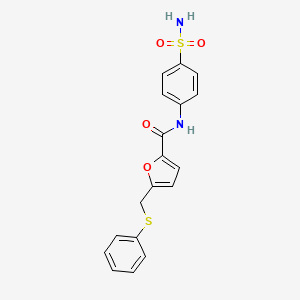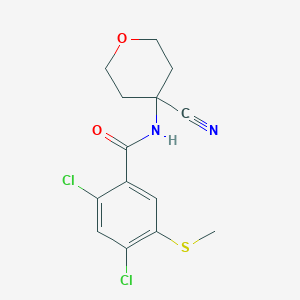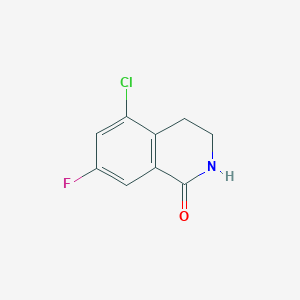![molecular formula C9H14O2S B2540711 7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane CAS No. 2567495-39-8](/img/structure/B2540711.png)
7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various spiro compounds, which are closely related to 7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane, has been explored in several studies. One such compound, 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one, was synthesized through a cycloaddition reaction of dichloroketene with 1,2-dimethylenecyclohexane, followed by zinc dust reduction and Baeyer-Villiger oxidation, yielding a useful intermediate for dispiro-α-methylene-γ-butyrolactones . Another study achieved the synthesis of a tetraoxaspiro compound from (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxane, which involved selective transformations of diethyl (R)-malate . Additionally, an enantioselective synthesis route for 1,4,7,10-tetraoxa- and 1,7-dioxa-4,10-dithiaspiro[5.5]undecanes was developed, utilizing a "one-pot" deprotection–spirocyclization process in an acidic medium . The synthesis of 2,8-dihydroxymethyl-1,4,7,10-tetraoxaspiro[5.5]undecane, including both E,E and Z,E isomers, was also described, with a focus on selective modification of one sidechain .
Molecular Structure Analysis
The molecular structures of the synthesized spiro compounds were determined using NMR spectroscopy, which provided unambiguous confirmation of the configurations and structures of the spiroketals . The studies mentioned do not directly analyze the molecular structure of 7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane, but the techniques and findings from these related compounds can be inferred to provide insight into the structural characteristics of similar spiro compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related spiro compounds include cycloaddition, reduction, oxidation, and spirocyclization processes . These reactions are crucial for constructing the spirocyclic framework and introducing functional groups that define the properties of the final compounds. The studies demonstrate the versatility of these reactions in synthesizing a variety of spiro compounds with different substituents and configurations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane are not detailed in the provided papers, the synthesis methods and structural analyses of related compounds suggest that these spiro compounds may exhibit unique properties due to their cyclic and oxygen-rich structures . The presence of multiple oxygen atoms and the potential for various substituents can influence the solubility, reactivity, and potential applications of these compounds in fields such as medicinal chemistry and materials science.
科学的研究の応用
Organic Synthesis and Structural Studies
- Synthesis Techniques : Research has developed efficient and enantioselective synthesis methods for related spiroheterocycles, highlighting their structural significance in organic chemistry. These methods involve reactions affording conveniently protected symmetrical ketones, followed by "one-pot" deprotection–spirocyclization processes, establishing the structures of spiroketals through NMR spectroscopy (Goubert, Canet, & Sinibaldi, 2006).
Pheromone Study in Agriculture
- Insect Pheromones : The study of 1,7-dioxaspiro[5.5]undecane (a related compound) has shown its significance as a sex pheromone component in the olive fruit fly, demonstrating its application in pest control strategies. Enantioselective responses of males and females to its enantiomers under laboratory and field conditions were observed, indicating the compound's role in sexual attraction and mating behaviors (Haniotakis, Francke, Mori, Redlich, & Schurig, 1986).
Chemosensor Development
- Chemosensors for Cu(2+) Detection : The surface functionalization of organic microparticles with polymeric spiro compounds has led to the development of white-light emissive chemosensors for real-time visual detection of Cu(2+) in aqueous media. This showcases the potential use of spiro compounds in environmental monitoring and safety applications (Nishiyabu, Sugino, & Kubo, 2013).
特性
IUPAC Name |
7,10-dioxa-2-thiadispiro[2.2.46.23]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-9(10-5-6-11-9)4-2-8(1)7-12-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDITGCMCMHIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CS3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)
![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)




![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)
![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)